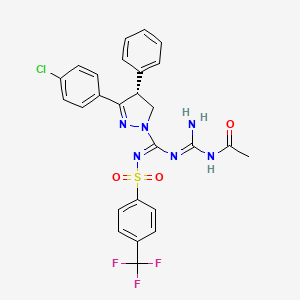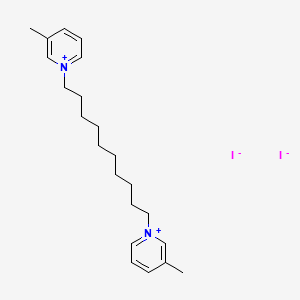
bPiDI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-decane-1,10-diyl-bis-3-picolinium diiodide involves the reaction of decane-1,10-diyl bis(3-picolinium) with iodine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N,N-decane-1,10-diyl-bis-3-picolinium diiodide are not extensively documented, the compound is generally produced in research laboratories for scientific studies. The process involves precise control of reaction conditions to achieve high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N,N-decane-1,10-diyl-bis-3-picolinium diiodide primarily undergoes substitution reactions due to the presence of its picolinium groups. It can also participate in complexation reactions with various ligands .
Common Reagents and Conditions
Common reagents used in the reactions involving N,N-decane-1,10-diyl-bis-3-picolinium diiodide include iodine, solvents like dimethyl sulfoxide (DMSO), and other organic solvents. The reactions are typically carried out under ambient or slightly elevated temperatures .
Major Products Formed
The major products formed from the reactions of N,N-decane-1,10-diyl-bis-3-picolinium diiodide depend on the specific reagents and conditions used. For instance, its reaction with iodine results in the formation of the diiodide salt .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
N,N-decane-1,10-diyl-bis-3-picolinium diiodide exerts its effects by selectively binding to and antagonizing α6β2 nicotinic acetylcholine receptors. This interaction inhibits nicotine-evoked dopamine release, thereby reducing the reinforcing effects of nicotine. The compound’s mechanism involves allosteric inhibition, where it binds to a site distinct from the active site on the receptor .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dodecane-1,12-diyl-bis-3-picolinium dibromide (bPiDDB): Another α6β2 nicotinic receptor antagonist with similar properties but higher toxicity.
Uniqueness
N,N-decane-1,10-diyl-bis-3-picolinium diiodide stands out due to its selective antagonism of α6β2 nicotinic receptors and its potential as a therapeutic agent for nicotine addiction. Its lower toxicity compared to similar compounds like N,N-dodecane-1,12-diyl-bis-3-picolinium dibromide makes it a more viable candidate for further development .
Propiedades
Fórmula molecular |
C22H34I2N2 |
|---|---|
Peso molecular |
580.3 g/mol |
Nombre IUPAC |
3-methyl-1-[10-(3-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C22H34N2.2HI/c1-21-13-11-17-23(19-21)15-9-7-5-3-4-6-8-10-16-24-18-12-14-22(2)20-24;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
GMIGEVLABVAPDI-UHFFFAOYSA-L |
SMILES canónico |
CC1=C[N+](=CC=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


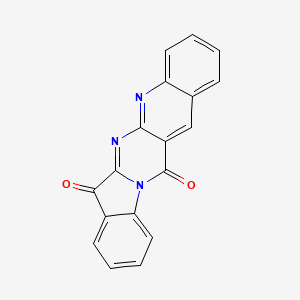
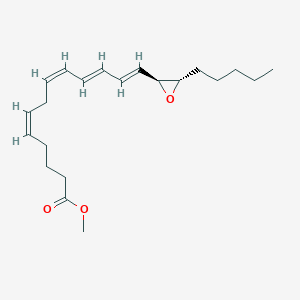
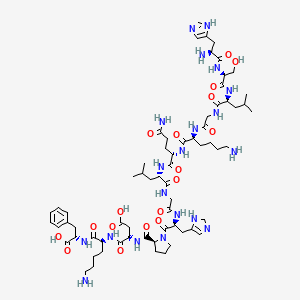

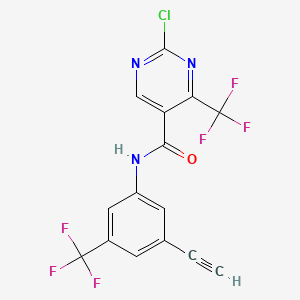
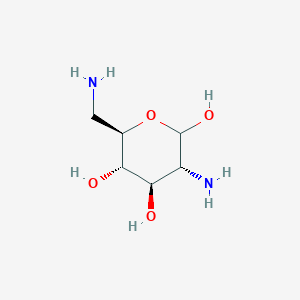
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)
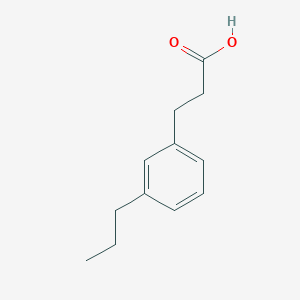
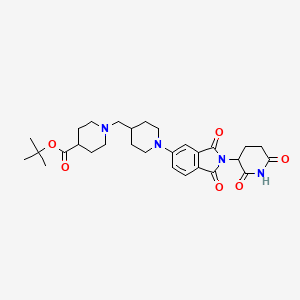

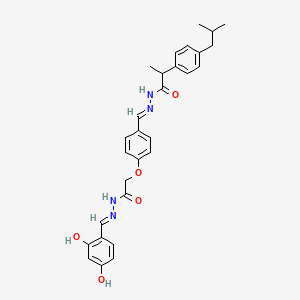
![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)
![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)
